molecular formula C6H3BrClNO2 B1525315 6-Bromo-3-chloropicolinic acid CAS No. 1060815-76-0

6-Bromo-3-chloropicolinic acid

Cat. No. B1525315
M. Wt: 236.45 g/mol
InChI Key: NVXKODKSZLGOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08962529B2

Procedure details

8.12 g (34.3 mmol) of 6-bromo-3-chloropyridine-2-carboxylic acid are admixed with 50 ml (1.25M; 62.5 mmol) of a solution of hydrogen chloride in methanol. The mixture is heated under reflux for 2 h, in the course of which 20 ml each time (1.25M; 25 mmol) of a solution of hydrogen chloride in methanol are added every 30 min. For workup, the reaction mixture is freed of the solvent on a rotary evaporator and the residue is admixed with diethyl ether and an aqueous sodium hydrogencarbonate solution. After the phase separation, the organic phase is dried; after the filtration, the filtrate is freed of the solvent on a rotary evaporator. The residue obtained is 7.78 g of the product with a purity of approx. 90% by weight.
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
7.78 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[C:5]([Cl:11])=[CH:4][CH:3]=1.Cl.[CH3:13]O>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:13])=[O:9])[C:5]([Cl:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.12 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C(=O)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
product
Quantity
7.78 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
ADDITION
Type
ADDITION
Details
are added every 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
For workup, the reaction mixture is freed of the solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After the phase separation
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
FILTRATION
Type
FILTRATION
Details
after the filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is freed of the solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue obtained

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C(=N1)C(=O)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.